molecular formula C17H21BrFN5 B15134973 4-[3-(2-Bromo-3-fluorophenyl)piperazin-1-yl]-6-propan-2-ylpyrimidin-2-amine

4-[3-(2-Bromo-3-fluorophenyl)piperazin-1-yl]-6-propan-2-ylpyrimidin-2-amine

Cat. No.: B15134973
M. Wt: 394.3 g/mol
InChI Key: GOCQQNWAYQJFNH-UHFFFAOYSA-N
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Description

4-[3-(2-Bromo-3-fluorophenyl)piperazin-1-yl]-6-propan-2-ylpyrimidin-2-amine is a complex organic compound that features a piperazine ring substituted with a bromo-fluorophenyl group and a pyrimidine ring substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Bromo-3-fluorophenyl)piperazin-1-yl]-6-propan-2-ylpyrimidin-2-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can be used to modify the functional groups on the aromatic rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 4-[3-(2-Bromo-3-fluorophenyl)piperazin-1-yl]-6-propan-2-ylpyrimidin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)piperazine: Similar in structure but lacks the fluorine and pyrimidine components.

    6-Isopropylpyrimidine-2-amine: Contains the pyrimidine and isopropyl groups but lacks the piperazine and bromo-fluorophenyl components.

Uniqueness

4-[3-(2-Bromo-3-fluorophenyl)piperazin-1-yl]-6-propan-2-ylpyrimidin-2-amine is unique due to its combination of a piperazine ring with a bromo-fluorophenyl group and a pyrimidine ring with an isopropyl group. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds .

Properties

Molecular Formula

C17H21BrFN5

Molecular Weight

394.3 g/mol

IUPAC Name

4-[3-(2-bromo-3-fluorophenyl)piperazin-1-yl]-6-propan-2-ylpyrimidin-2-amine

InChI

InChI=1S/C17H21BrFN5/c1-10(2)13-8-15(23-17(20)22-13)24-7-6-21-14(9-24)11-4-3-5-12(19)16(11)18/h3-5,8,10,14,21H,6-7,9H2,1-2H3,(H2,20,22,23)

InChI Key

GOCQQNWAYQJFNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC(=N1)N)N2CCNC(C2)C3=C(C(=CC=C3)F)Br

Origin of Product

United States

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